1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a piperidine ring, and a phenoxy group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Piperidine is a heterocyclic organic compound, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom . Phenoxy refers to the functional group derived from phenol, characterized by the presence of an oxygen atom attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair conformation .Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Piperidine can act as a base in organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds containing furan, oxadiazole, and piperidine rings are stable and have moderate to high polarity .Scientific Research Applications
- Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the transformation of boronic esters into other functional groups.
- Indolizidines are natural products with diverse biological activities, making this application relevant for drug discovery and chemical biology .
Catalytic Protodeboronation
Indolizidine Synthesis
Furan Platform Chemicals
Mechanism of Action
Target of Action
The primary target of this compound is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a key player in inflammation .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activation . This inhibition is achieved through the repression of the IKKα and IKKβ phosphorylations , which are key components of the PI3K pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/NF-κB signaling pathway . This pathway is crucial in cellular responses to diverse cellular stimuli. The compound’s inhibition of PI3K leads to a significant suppression of this pathway, thereby affecting the downstream effects such as the production of pro-inflammatory cytokines .
Result of Action
The compound’s action results in a significant reduction in the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-induced RAW264.7 cells . This suggests that the compound has potent anti-inflammatory effects.
Future Directions
properties
IUPAC Name |
1-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14(26-17-5-3-2-4-6-17)20(24)23-10-7-15(8-11-23)18-21-22-19(27-18)16-9-12-25-13-16/h2-6,9,12-15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIASYOELBUSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=COC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one |
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